Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride

Catalog No.
S1904238
CAS No.
84901-27-9
M.F
C12H30ClNO3Si
M. Wt
299.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl[3-(triethoxysilyl)propyl]ammonium Chlori...

CAS Number

84901-27-9

Product Name

Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride

IUPAC Name

trimethyl(3-triethoxysilylpropyl)azanium;chloride

Molecular Formula

C12H30ClNO3Si

Molecular Weight

299.91 g/mol

InChI

InChI=1S/C12H30NO3Si.ClH/c1-7-14-17(15-8-2,16-9-3)12-10-11-13(4,5)6;/h7-12H2,1-6H3;1H/q+1;/p-1

InChI Key

JMCRETWEZLOFQT-UHFFFAOYSA-M

SMILES

CCO[Si](CCC[N+](C)(C)C)(OCC)OCC.[Cl-]

Canonical SMILES

CCO[Si](CCC[N+](C)(C)C)(OCC)OCC.[Cl-]

Functionalization of Surfaces

One area of research explores TMAPS for surface modification due to its unique structure. The molecule possesses a trimethyl ammonium head group (cationic) and a triethoxysilyl group (anchoring group). The cationic head group can interact with negatively charged surfaces, while the triethoxysilyl group can react with metal oxides (like silica) to form a covalent bond, effectively linking TMAPS to the surface []. This ability allows researchers to introduce specific functionalities onto surfaces for various applications, such as:

  • Biosensors: TMAPS can be used to create biosensor surfaces that selectively bind biomolecules like proteins or DNA. The cationic head group can attract biomolecules, while the tailored linker (triethoxysilyl group) allows for controlled surface chemistry [].

Delivery and Encapsulation

Another research area investigates TMAPS for delivery and encapsulation purposes. The cationic nature of TMAPS allows it to interact with and condense negatively charged molecules like DNA or nanoparticles. This ability is being explored for:

  • Gene Delivery: TMAPS can be used to form complexes with DNA for gene delivery applications. The cationic head group facilitates interaction with cell membranes, potentially enhancing DNA delivery into cells [].

Trimethyl[3-(triethoxysilyl)propyl]ammonium chloride is a quaternary ammonium compound characterized by its unique structure, which includes a triethoxysilyl group attached to a propyl chain. Its molecular formula is C12H30ClNO3SiC_{12}H_{30}ClNO_3Si, and it has a molecular weight of approximately 299.91 g/mol . This compound typically appears as a colorless to light yellow liquid, and it is sensitive to moisture, requiring storage under inert gas conditions at low temperatures .

The reactivity of trimethyl[3-(triethoxysilyl)propyl]ammonium chloride primarily involves hydrolysis, where the triethoxysilyl group can react with water to form silanol groups. This reaction can lead to the formation of silicate networks when used in various applications, particularly in surface modifications and coatings . Additionally, the quaternary ammonium moiety can participate in ion exchange reactions, which are significant in its applications as a surfactant or in antimicrobial formulations.

The synthesis of trimethyl[3-(triethoxysilyl)propyl]ammonium chloride typically involves the reaction of triethoxysilane with trimethylamine and subsequent quaternization with hydrochloric acid. The general synthetic route can be outlined as follows:

  • Preparation of Triethoxysilane: Triethoxysilane is prepared through the reaction of silicon tetrachloride with ethanol.
  • Quaternization: The triethoxysilane is then reacted with trimethylamine under controlled conditions to produce the desired ammonium salt.
  • Formation of Chloride Salt: Finally, hydrochloric acid is added to form trimethyl[3-(triethoxysilyl)propyl]ammonium chloride.

This method allows for the production of high-purity products suitable for various applications .

Trimethyl[3-(triethoxysilyl)propyl]ammonium chloride finds extensive use in several fields:

  • Surface Modifications: It is commonly used to modify surfaces for enhanced adhesion properties in coatings and adhesives.
  • Antimicrobial Coatings: Due to its antimicrobial properties, it is incorporated into coatings for medical devices and textiles.
  • Silica Gel Production: The compound serves as a precursor for silica gel production, enhancing the material's functional properties.
  • Cosmetic Formulations: Its surfactant properties make it suitable for use in various cosmetic products.

Interaction studies involving trimethyl[3-(triethoxysilyl)propyl]ammonium chloride focus on its compatibility with other materials and its behavior in biological systems. Research indicates that this compound can interact favorably with polymers and other silanes, enhancing their mechanical and chemical stability. Furthermore, studies on its interactions with microbial cells reveal insights into its mechanism of action as an antimicrobial agent, showcasing its potential for use in healthcare settings .

Several compounds share structural similarities with trimethyl[3-(triethoxysilyl)propyl]ammonium chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Trimethyl[3-(trimethoxysilyl)propyl]ammonium ChlorideC9H24ClNO3SiC_{9}H_{24}ClNO_{3}SiSimilar quaternary structure; used for surface modification
N-[3-(trimethoxysilyl)propyl]-N,N,N-trimethylammonium chlorideC12H30ClNO3SiC_{12}H_{30}ClNO_{3}SiExhibits similar antimicrobial properties; used in coatings
1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chlorideC9H24ClNO3SiC_{9}H_{24}ClNO_{3}SiQuaternary structure; utilized in similar applications

Uniqueness

What sets trimethyl[3-(triethoxysilyl)propyl]ammonium chloride apart from these compounds is its triethoxysilyl group, which enhances its reactivity and compatibility with silicate materials. This unique feature allows for improved adhesion properties and more effective antimicrobial action compared to similar compounds lacking this specific functional group.

Table 1: Chemical Properties and Specifications of Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride

PropertyValue
Molecular FormulaC₁₂H₃₀ClNO₃Si
Molecular Weight (g/mol)299.91
CAS Registry Number84901-27-9
Physical State (20°C)Solid
AppearanceWhite to almost white powder or crystalline solid
Purity (Commercial)≥98.0% (titrimetric analysis)
Storage TemperatureRoom temperature (<15°C recommended)
StabilityHygroscopic; requires storage under inert gas
Solubility in WaterSoluble
IUPAC Nametrimethyl(3-triethoxysilylpropyl)azanium chloride

The synthesis of Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride typically involves the reaction between 3-chloropropyltriethoxysilane and trimethylamine under controlled conditions . This synthetic approach represents an evolution from earlier methods that relied heavily on methanol solvents and produced formulations with lower active ingredient concentrations. Modern synthesis techniques can achieve high-purity products with minimal unreacted starting materials.

The compound's unique molecular structure, featuring both a quaternary ammonium cation and a triethoxysilyl group, enables its dual functionality as both an antimicrobial agent and a surface coupling agent [10] [11]. The triethoxysilyl group provides the capability for covalent bonding to hydroxylated surfaces, while the quaternary ammonium moiety delivers antimicrobial activity through membrane disruption mechanisms.

Table 2: Historical Development Timeline of Organosilane Quaternary Ammonium Compounds

Year/PeriodDevelopment/EventSignificance
1940s-1960sFirst generation silane coupling agents developedFoundation of silane coupling agent technology
1960s-1980sDow Corning Corporation research into silylated quaternary ammonium compoundsPioneering research establishing organosilane quaternary ammonium compounds
1971First patent for siliconized quaternary ammonium salts (US Patent 3,560,385)First commercial recognition of antimicrobial silane technology
1973Patent for antimicrobial applications (US Patent 3,730,701)Establishment of antimicrobial efficacy for surface applications
1974-1975Multiple patents for sterilization and disinfection applicationsExpansion to various disinfection and sterilization uses
1970s-1980sRegistration of 3-(trimethoxysilyl)-propyldimethyloctadecyl ammonium chloride with EPARegulatory approval for commercial antimicrobial applications
1994First QAC-based antimicrobial monomer developmentIntegration with polymer chemistry for enhanced applications
2000s-2010sIndustrial optimization and improved synthesis methodsSolvent-free formulations and improved stability
2020sEnvironmental degradation research and biomedical applications expansionFocus on environmental sustainability and advanced biomedical uses

Significance in Modern Chemistry

Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride occupies a position of considerable significance in contemporary chemistry, representing the convergence of multiple important research domains including surface chemistry, antimicrobial science, materials engineering, and environmental chemistry. Its significance extends far beyond its original development as an antimicrobial agent, encompassing diverse applications that address some of the most pressing challenges in modern chemical research and technology.

The compound's significance in modern surface chemistry stems from its unique bifunctional structure that enables both covalent surface attachment and antimicrobial activity . This dual functionality addresses a fundamental challenge in surface modification: the need to create durable, functional coatings that can withstand environmental stresses while maintaining their intended properties. The triethoxysilyl group provides strong covalent bonding to hydroxylated surfaces such as glass, metals, and ceramics, while the quaternary ammonium moiety delivers persistent antimicrobial activity [11].

Recent research has demonstrated the compound's effectiveness in creating antimicrobial coatings for healthcare environments, with studies showing significant reductions in microbial bioburden on treated surfaces [13]. A comprehensive study of antimicrobial organosilane coatings in orthopedic wards demonstrated a 47% reduction in total aerobic colony counts and a significant decrease in hospital-acquired infections from 20.0% to 12.5% [13]. These findings have profound implications for infection control in healthcare settings, particularly in the context of healthcare-associated infections that affect millions of patients annually.

The compound's significance extends to advanced materials science, where it serves as a crucial coupling agent for creating hybrid organic-inorganic materials [14]. Research has demonstrated its effectiveness in grafting quaternary ammonium functionality onto various aluminosilicate minerals, including kaolinite, montmorillonite, and zeolite, creating materials with enhanced ion exchange properties [14]. These modified materials show promising applications in environmental remediation, particularly for the simultaneous removal of ammonium and nitrate from contaminated water sources.

In the context of nanotechnology, Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride has emerged as a valuable tool for nanoparticle surface modification [15]. Studies have shown that quaternary ammonium silane-modified silica nanoparticles exhibit enhanced antifouling properties when combined with zwitterionic silanes, achieving up to 95% reduction in bacterial adhesion compared to unmodified surfaces [15]. This research has significant implications for the development of antifouling coatings in marine applications, medical devices, and industrial equipment.

The compound's role in modern antimicrobial research has been particularly significant during the COVID-19 pandemic, where its potential for treating personal protective equipment has been extensively investigated [8]. Research has evaluated the antimicrobial and antiviral effects of related organosilane compounds, demonstrating their potential for creating long-lasting disinfectant coatings on medical equipment and surfaces. This application represents a critical advancement in infection control technology, addressing the need for durable antimicrobial treatments that can withstand repeated use and sterilization cycles.

Environmental chemistry applications represent another area of significant modern relevance. The compound's ability to function as an effective coupling agent for environmental remediation materials addresses growing concerns about water contamination and the need for efficient treatment technologies [16]. Recent studies have demonstrated the synthesis of quaternary ammonium separation materials based on organosilane coupling agents, achieving high efficiency in thorium separation with decontamination factors exceeding 385 [16].

The significance of Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride in modern polymer chemistry cannot be understated. Its use as a coupling agent in polymer composites has enabled the development of materials with enhanced mechanical properties and durability [17]. The compound facilitates strong interfacial bonding between organic polymer matrices and inorganic fillers, resulting in composite materials with superior performance characteristics for automotive, aerospace, and construction applications.

Modern research has also highlighted the compound's potential in drug delivery systems, where its cationic nature enables interaction with negatively charged biological molecules . The ability to form stable coatings on nanoparticles while maintaining biocompatibility makes it a valuable component in targeted drug delivery platforms. This application represents a significant expansion from its original antimicrobial focus to sophisticated biomedical applications.

The compound's significance in addressing environmental concerns has become increasingly important as the chemical industry faces growing pressure to develop sustainable technologies [7]. Research into environmentally degradable quaternary ammonium compounds has shown that modifications to the basic structure can create compounds that maintain antimicrobial efficacy while exhibiting controlled degradation in natural environments. This development addresses concerns about the environmental persistence of traditional quaternary ammonium compounds while maintaining their beneficial properties.

Table 3: Modern Applications and Research Areas

Application AreaSpecific UseResearch Status
Surface ModificationSilica coupling agent for enhanced adhesionEstablished commercial application
Antimicrobial CoatingsHospital surface disinfection and biofilm preventionActive clinical trials and implementation
Biomedical MaterialsBiocompatible surface treatments for implantsEmerging research with promising results
Environmental RemediationAdsorption of ammonium and nitrate ionsPilot-scale studies showing efficacy
Nanoparticle FunctionalizationModification of silica nanoparticles for drug deliveryLaboratory research phase
Ion Exchange MaterialsQuaternary ammonium separation materialsDevelopment and optimization stage
Polymer CompositesCoupling agent for organic-inorganic interfacesMature technology with ongoing improvements
Personal Protective EquipmentAntimicrobial treatment of masks and protective gearPandemic-driven accelerated research

The technological significance of the compound extends to its role in advanced manufacturing processes, where it enables the production of multifunctional materials with precisely controlled properties. Modern synthesis methods have evolved to produce solvent-free formulations with improved stability and handling characteristics, addressing longstanding challenges in commercial production and application [5] [6].

Contemporary research has also revealed the compound's potential in addressing antimicrobial resistance, a growing global health challenge. The unique mechanism of action of surface-bonded quaternary ammonium compounds, which involves physical disruption of microbial membranes rather than specific biochemical pathways, makes them less susceptible to the development of resistance compared to traditional antimicrobial agents .

The significance of Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride in modern chemistry is further evidenced by its continued evolution and adaptation to emerging challenges. Recent research has focused on optimizing its performance in specific applications, developing new synthesis methods, and exploring novel applications in emerging fields such as smart materials and responsive surfaces.

The compound's ability to undergo controlled hydrolysis and condensation reactions under specific conditions has made it valuable in sol-gel chemistry applications, where it can participate in the formation of hybrid organic-inorganic networks with tailored properties [4]. This application has significant implications for the development of advanced optical materials, sensors, and catalytic systems.

Synthetic Pathways

The synthesis of Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride can be accomplished through several distinct pathways, each offering specific advantages in terms of yield, purity, and reaction conditions.

Direct Alkylation of Amines

The most straightforward synthetic approach involves the direct alkylation of amines through the Menshutkin reaction mechanism [8] [9]. This method typically employs 3-chloropropyltriethoxysilane as the alkylating agent and trimethylamine as the nucleophile. The reaction proceeds according to the following general scheme:

(EtO)₃Si(CH₂)₃Cl + N(CH₃)₃ → [(EtO)₃Si(CH₂)₃N⁺(CH₃)₃]Cl⁻

The reaction is typically conducted in organic solvents such as toluene or ethanol under reflux conditions [10]. The choice of solvent significantly influences both the reaction rate and the final product purity. Toluene provides anhydrous conditions that prevent premature hydrolysis of the ethoxy groups, while ethanol offers better solubility for the ionic product but may participate in transesterification reactions [11].

The reaction mechanism follows a bimolecular nucleophilic substitution (SN2) pathway, where the tertiary amine attacks the carbon center adjacent to the chlorine atom [12]. The reaction rate is influenced by several factors including temperature, solvent polarity, and the steric environment around the reaction center [13]. Temperature optimization typically ranges from 60-100°C, with higher temperatures accelerating the reaction but potentially leading to side reactions such as ethoxy group hydrolysis [14].

Sol-Gel Polymerization Techniques

Sol-gel synthesis represents an alternative approach that has gained prominence for producing quaternary ammonium silanes with enhanced properties [15] [16]. This method involves the controlled hydrolysis and condensation of silane precursors in aqueous or mixed solvent systems [17] [18].

The sol-gel process begins with the hydrolysis of alkoxysilanes in the presence of water and appropriate catalysts [19] [20]. For Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride synthesis, the process typically involves:

  • Hydrolysis Step: The ethoxy groups undergo nucleophilic attack by water molecules, forming silanol intermediates:
    (EtO)₃Si-R + H₂O → (EtO)₂(HO)Si-R + EtOH

  • Condensation Step: Silanol groups condense to form siloxane bonds:
    ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

The sol-gel approach offers several advantages including mild reaction conditions, precise control over product morphology, and the ability to incorporate the quaternary ammonium functionality during network formation [21] [22]. Modified Stöber methods have been successfully employed to synthesize quaternized silica nanoparticles with yields exceeding 90% [21].

Reaction kinetics in sol-gel systems are heavily influenced by pH, with different mechanisms predominating under acidic versus basic conditions [23] [19]. Under acidic conditions (pH < 7), hydrolysis is rapid while condensation is slow, leading to linear polymer growth [24]. Conversely, under basic conditions (pH > 7), hydrolysis is slower but condensation is rapid, promoting the formation of highly branched networks [25] [26].

Acidic vs. Alkaline Hydrolysis Conditions

The hydrolysis behavior of Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride is strongly dependent on solution pH, with distinct mechanistic pathways operating under different conditions [25] [27] [28].
Acidic Hydrolysis Mechanism

Under acidic conditions, the hydrolysis mechanism involves initial protonation of the ethoxy oxygen atoms, making the silicon center more electrophilic [19] [24]. The reaction proceeds through an SN1-like mechanism with the formation of pentacoordinate intermediates:

  • Protonation: (EtO)₃Si-R + H⁺ → [(EtO)₂(EtOH⁺)Si-R]⁺
  • Water attack: [(EtO)₂(EtOH⁺)Si-R]⁺ + H₂O → [(EtO)₂(OH)Si-R] + EtOH + H⁺

Acidic conditions favor rapid hydrolysis rates but slow condensation, resulting in the formation of less crosslinked, more linear siloxane structures [23] [29]. The activation energy for hydrolysis under acidic conditions is typically lower than under neutral or basic conditions [30] [31].

Alkaline Hydrolysis Mechanism

Under alkaline conditions, hydroxide ions act as nucleophiles, directly attacking the silicon center in an SN2-like mechanism [19] [26]:

OH⁻ + (EtO)₃Si-R → [(EtO)₃Si-R(OH)]⁻ → (EtO)₂(OH)Si-R + EtO⁻

Alkaline hydrolysis is characterized by slower hydrolysis rates but rapid condensation, leading to highly branched, crosslinked networks [25] [28]. The condensation rate is enhanced because deprotonated silanol groups (silanolate ions) are more nucleophilic than neutral silanols [23].

pH Optimization Studies

Research has demonstrated that hydrolysis rates reach a minimum around pH 7, with both acidic and basic conditions providing catalytic acceleration [23] [28]. For Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride, optimal synthetic conditions typically involve:

  • Acidic synthesis (pH 2-4): Fast hydrolysis, controlled condensation, yields linear oligomers
  • Basic synthesis (pH 9-12): Moderate hydrolysis, rapid condensation, produces highly crosslinked networks
  • Neutral conditions (pH 6-8): Slowest overall kinetics, minimal side reactions

The choice of pH condition depends on the desired final product properties. For applications requiring high surface area and porosity, acidic conditions are preferred, while alkaline conditions are suitable for applications requiring mechanical strength and chemical resistance [17] [32].

Temperature Effects

Temperature significantly influences both hydrolysis and condensation kinetics, with reactions following Arrhenius behavior [23] [26]. Typical activation energies range from 25-35 kJ/mol for hydrolysis and 30-45 kJ/mol for condensation [23]. Higher temperatures accelerate both processes but may lead to increased side reactions such as alcohol elimination and siloxane rearrangement [33] [34].

Solvent Effects

The choice of solvent system critically affects both reaction kinetics and product properties [30] [35]. Alcohol-water mixtures are commonly employed, with the alcohol serving as a co-solvent to ensure homogeneity [19] [29]. The alcohol-to-water ratio influences:

  • Hydrolysis rate: Higher water content accelerates hydrolysis
  • Condensation selectivity: Alcohol content affects the alcohol vs. water elimination pathways
  • Product morphology: Solvent composition controls particle size and porosity [18] [32]

Characterization Techniques

Comprehensive characterization of Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride requires multiple analytical techniques to fully elucidate its molecular structure, purity, and physical properties [36] [37].

Nuclear Magnetic Resonance Spectroscopy

²⁹Si NMR spectroscopy provides crucial information about the silicon environment and the degree of hydrolysis and condensation [38] [36]. For Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride, ²⁹Si chemical shifts typically appear in the range of -40 to -70 ppm, corresponding to T¹, T², and T³ silicon environments [39] [40]:

  • T¹ (RSi(OH)₂(OR')): δ -48 to -52 ppm
  • T² (RSi(OH)(OR')₂): δ -55 to -62 ppm
  • T³ (RSi(OR')₃): δ -65 to -70 ppm

The relative intensities of these signals provide quantitative information about the extent of hydrolysis and condensation reactions [38] [41]. Modern hyperpolarization techniques using parahydrogen can enhance ²⁹Si NMR sensitivity by factors of up to 3000, enabling rapid monitoring of dynamic processes [36].

¹H NMR spectroscopy characterizes the organic components of the molecule [39] [42]. Key spectral regions include:

  • Ethoxy groups: δ 1.2-1.3 ppm (CH₃), δ 3.8-4.0 ppm (OCH₂)
  • Propyl linker: δ 0.6-0.8 ppm (SiCH₂), δ 1.8-2.0 ppm (CH₂CH₂CH₂), δ 3.2-3.4 ppm (NCH₂)
  • Quaternary ammonium: δ 3.0-3.2 ppm (N⁺(CH₃)₃)

¹³C NMR provides complementary information about carbon environments, particularly useful for confirming the integrity of alkyl chains and detecting degradation products [43] [44].

Infrared Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy offers rapid identification of functional groups and monitoring of reaction progress [45] [46]. Key diagnostic bands for Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride include:

  • Si-O-C stretching: 1150-1200 cm⁻¹
  • Si-O-Si stretching: 1000-1100 cm⁻¹
  • Si-O deformation: 670 cm⁻¹
  • C-H stretching (alkyl): 2800-3000 cm⁻¹
  • N-C stretching: 1400-1600 cm⁻¹

The intensity ratio of Si-O-C to Si-O-Si bands provides information about the degree of condensation [47] [48]. Transmission FT-IR can be employed for routine analysis, while attenuated total reflectance (ATR) mode is particularly useful for surface analysis and interface characterization [48] [49].

Mass Spectrometry

Mass spectrometric analysis confirms molecular weight and provides structural information through fragmentation patterns [37] [43]. For Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride (MW 299.91), typical fragmentation includes:

  • Loss of ethoxy groups: [M-OEt]⁺, [M-2OEt]⁺, [M-3OEt]⁺
  • Propyl chain cleavage: [Si(OEt)₃]⁺, [N⁺(CH₃)₃CH₂]⁺
  • Quaternary ammonium fragments: [(CH₃)₃NCH₂CH₂CH₂]⁺

Gas chromatography-mass spectrometry (GC-MS) can be employed for analysis of volatile impurities and reaction byproducts [43] [50].

Elemental Analysis

Elemental analysis provides quantitative determination of carbon, hydrogen, nitrogen, and silicon content [47] [50]. For pure Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride, theoretical values are:

  • Carbon: 48.07%
  • Hydrogen: 10.08%
  • Nitrogen: 4.67%
  • Silicon: 9.36%
  • Chlorine: 11.82%

Deviations from theoretical values indicate impurities or degradation products [2] [6].

Additional Characterization Methods

Advanced characterization techniques include X-ray photoelectron spectroscopy (XPS) for surface analysis, time-of-flight secondary ion mass spectrometry (ToF-SIMS) for surface composition mapping [37], and positron annihilation spectroscopy for free volume analysis in composite materials [45].

Dynamic light scattering (DLS) and zeta potential measurements are valuable for characterizing colloidal stability in aqueous systems [22] [51]. For Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride, typical zeta potentials are positive due to the quaternary ammonium functionality, with values ranging from +20 to +60 mV depending on pH and ionic strength [21] [22].

The characterization data collectively confirm successful synthesis and provide essential information for optimizing reaction conditions and predicting performance in specific applications [52] [51]. Modern analytical approaches increasingly employ machine learning techniques for automated spectral interpretation and quality control [37] [50].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

84901-27-9

Dates

Last modified: 08-16-2023

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